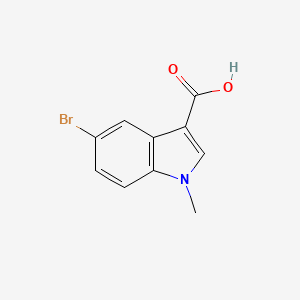

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLFFJMRKTCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452689 | |

| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400071-95-6 | |

| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is based on established chemical transformations, offering a step-by-step approach from commercially available starting materials to the final product. This document includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The proposed synthesis of this compound is a multi-step process commencing with the synthesis of 5-bromo-1H-indole. This intermediate subsequently undergoes formylation at the C-3 position to yield 5-bromo-1H-indole-3-carboxaldehyde. The aldehyde is then oxidized to the corresponding carboxylic acid. To facilitate the subsequent N-methylation, the carboxylic acid is first converted to its methyl ester. The crucial N-methylation step is then carried out, followed by the final hydrolysis of the methyl ester to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indole

A common method for the synthesis of 5-bromo-1H-indole involves the bromination of indole. A detailed procedure is as follows:

-

Procedure: Indole is dissolved in an appropriate alcoholic solvent (e.g., ethanol). An aqueous solution of sodium bisulfite is added dropwise, and the mixture is allowed to react for 15-20 hours. The resulting intermediate is filtered, washed, and dried. This intermediate is then reacted with acetic anhydride, followed by the addition of an ester or benzene-based solvent. The second intermediate is then dissolved in water and cooled. Bromine is added dropwise at a low temperature (0-5 °C). After the reaction is complete, the mixture is worked up with an aqueous solution of sodium or potassium bisulfite, followed by the addition of a strong base like sodium or potassium hydroxide and refluxing for 12-18 hours. Cooling the reaction mixture leads to the crystallization of 5-bromoindole[1].

Step 2: Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde

The formylation of 5-bromo-1H-indole at the C-3 position can be achieved using various methods, including the Vilsmeier-Haack reaction. A representative protocol is provided below:

-

Procedure: To a solution of 5-bromoindole (1.0 mmol) and hexamethylenetetramine (1.0 mmol) in N,N-dimethylformamide (DMF) (2 mL), crystalline aluminum trichloride (0.05 mmol) is added. The mixture is heated to 120°C for 8 hours. After cooling, the resulting suspension is filtered through diatomaceous earth and washed with ethyl acetate. The combined filtrate is washed with saturated brine, 2 M hydrochloric acid, saturated sodium bicarbonate solution, and again with saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 2:1) to yield 5-bromoindole-3-carboxaldehyde[2].

Step 3: Synthesis of 5-Bromo-1H-indole-3-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a standard transformation.

-

Procedure: 5-bromoindole-3-carboxaldehyde can be oxidized using a suitable oxidizing agent such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid). The reaction is typically carried out in a suitable solvent like acetone or a mixture of t-butanol and water. After the reaction is complete, the excess oxidant is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude carboxylic acid, which can be purified by recrystallization.

Step 4: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate

Esterification of the carboxylic acid protects it during the subsequent N-methylation step.

-

Procedure: A solution of 5-bromo-1H-indole-3-carboxylic acid in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, and heated to reflux. Alternatively, thionyl chloride can be used to form the acid chloride in situ, which is then reacted with methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield the methyl ester.

Step 5: Synthesis of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate

N-methylation of the indole nitrogen is a key step.

-

Procedure: To a solution of methyl 5-bromo-1H-indole-3-carboxylate in a polar aprotic solvent like DMF, a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for a short period to allow for the formation of the indolide anion. A methylating agent, such as methyl iodide, is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 6: Synthesis of this compound

The final step is the hydrolysis of the methyl ester.

-

Procedure: Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. After the reaction is complete (monitored by TLC), the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | Solid | 90-93 |

| 5-Bromo-1H-indole-3-carboxaldehyde | C₉H₆BrNO | 224.05 | Beige to brown crystalline | 205-206[2] |

| 5-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | 240.06 | White to pink powder[3] | 250-252 |

| Methyl 5-bromo-1H-indole-3-carboxylate | C₁₀H₈BrNO₂ | 254.08 | Yellow to brown powder | 168-170 |

| Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | Solid | N/A |

| This compound | C₁₀H₈BrNO₂ | 254.08 | White to off-white powder | 230-232 |

N/A: Data not available in the searched literature.

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |

| 5-Bromo-1H-indole | 8.12 (br s, 1H), 7.81 (d, J=1.8 Hz, 1H), 7.30 (d, J=8.6 Hz, 1H), 7.23 (dd, J=8.6, 1.8 Hz, 1H), 6.49 (t, J=2.4 Hz, 1H) | 134.9, 129.9, 124.9, 124.0, 121.3, 112.9, 112.5, 100.9 | 195, 197 (M⁺) |

| 5-Bromo-1H-indole-3-carboxaldehyde | 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[2] | 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[2] | 223 (M⁺), 224, 225[2] |

| 5-Bromo-1H-indole-3-carboxylic acid | 12.05 (s, 1H), 8.30 (s, 1H), 8.15 (s, 1H), 7.42 (d, J=8.6 Hz, 1H), 7.35 (dd, J=8.6, 1.9 Hz, 1H) | 165.0, 135.1, 130.5, 127.1, 125.8, 123.8, 114.0, 113.4, 108.9 | 239, 241 (M⁻) |

| Methyl 5-bromo-1H-indole-3-carboxylate | 8.60 (bs, 1H), 8.34 (d, J = 1.3 Hz, 1H), 7.92 (d, J = 2.9 Hz, 1H), 7.38 (dd, J = 1.8, 8.6 Hz, 1H), 7.29 (d, J = 8.6 Hz, 1H), 3.94 (s, 3H) | 165.0, 134.7, 131.7, 127.4, 126.3, 124.3, 115.7, 112.9, 108.8, 51.2 | 253.98 (M+H)⁺ |

| Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate | 7.95 (s, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.30 (dd, J=8.8, 1.8 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | 164.8, 135.5, 130.8, 128.0, 126.5, 124.5, 114.5, 111.0, 108.5, 51.5, 33.0 | 267, 269 (M⁺) |

| This compound | 12.5 (br s, 1H), 8.10 (s, 1H), 8.00 (d, J=1.8 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H), 7.40 (dd, J=8.8, 1.8 Hz, 1H), 3.80 (s, 3H) | 165.5, 135.8, 131.2, 128.5, 127.0, 125.0, 114.8, 111.5, 109.0, 33.2 | 253, 255 (M⁺) |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the key transformations.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for the closely related analog, 5-Bromo-1H-indole-3-carboxylic acid, to provide valuable comparative insights.

Core Physicochemical Properties

The structural and chemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. Key physicochemical parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays.

Chemical Structure and Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₈BrNO₂[1]

-

Molecular Weight: 254.08 g/mol

-

CAS Number: 400071-95-6[1]

-

Appearance: White to off-white crystalline powder[1]

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound and its close analog, 5-Bromo-1H-indole-3-carboxylic acid. It is important to note that some of the data for the target compound are predicted values, while the data for the analog are a mix of experimental and predicted values.

| Property | This compound | 5-Bromo-1H-indole-3-carboxylic acid (Analog) |

| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂[2] |

| Molecular Weight | 254.08 g/mol | 240.05 g/mol [2] |

| Melting Point | No experimental data found | 240 °C (lit.)[3][4] |

| Boiling Point | No experimental data found | No experimental data found |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |

| pKa (acidic) | Predicted: No data found | Predicted: ~4-5 (based on typical indole carboxylic acids) |

| LogP | Predicted: No data found | Predicted: 2.7[2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Solubility Determination

Solubility is a key parameter influencing a compound's bioavailability and formulation.

Method: Shake-Flask Method

-

Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.

Method: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.

Method: Shake-Flask Method

-

System Preparation: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

-

Partitioning: A known volume of this solution is mixed with a known volume of the other phase in a sealed container. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Signaling Pathways

Indole-3-carboxylic acid derivatives are known to interact with various biological pathways. Understanding these interactions is vital for drug development and research.

TIR1 Auxin Signaling Pathway

In plants, indole-3-acetic acid (IAA), a natural auxin, and its synthetic mimics regulate gene expression through the TIR1 (Transport Inhibitor Response 1) signaling pathway. As a derivative of indole-3-carboxylic acid, this compound may potentially interact with this pathway. The pathway involves the SCF-TIR1/AFB ubiquitin ligase complex, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).[5][6][7]

NLRP3 Inflammasome Pathway

Indole derivatives have been shown to modulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway, which plays a crucial role in the innate immune response and inflammation.[2][8][9][10] Aberrant activation of the NLRP3 inflammasome is associated with various inflammatory diseases. The pathway is typically activated by a priming signal followed by an activation signal, leading to the production of pro-inflammatory cytokines.[2][9][10]

Experimental Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive physicochemical characterization of a novel compound. The following workflow outlines the key steps.

References

- 1. 773873-77-1 CAS MSDS (5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. Polyenylpyrrole Derivatives Inhibit NLRP3 Inflammasome Activation and Inflammatory Mediator Expression by Reducing Reactive Oxygen Species Production and Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]

- 5. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRP3 Inflammasome Contributes to Lipopolysaccharide-induced Depressive-Like Behaviors via Indoleamine 2,3-dioxygenase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Mechanistic Inquiry

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of indole derivatives. However, a comprehensive review of available scientific literature reveals a notable absence of specific research on the mechanism of action for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. While this particular compound remains uncharacterized in functional studies, the broader family of indole-3-carboxylic acid and 5-bromo-indole derivatives has been the subject of investigations for a range of biological activities, offering clues to its potential applications.

Currently, this compound is commercially available as a chemical reagent for research and development. Its documented utility lies in its role as a building block in the synthesis of more complex molecules. The core structure, 1-methylindole-3-carboxylic acid, serves as a reactant in the preparation of various biologically active compounds, including inhibitors of Protein Kinase C (PKC), Cell division cycle 7 (Cdc7) kinase, and Ephrin type-B receptor 3 (EphB3) tyrosine kinase. It is also used to synthesize Very Late Antigen-4 (VLA-4) antagonists and 5-HT4 receptor ligands, highlighting the diverse therapeutic targets that can be accessed from this scaffold.

Insights from Related Indole Derivatives

While direct mechanistic data for this compound is unavailable, studies on closely related analogs provide a foundation for potential research directions. For instance, derivatives of the broader indole-3-carboxylic acid class have been explored for their antihypertensive properties, acting as antagonists of the angiotensin II receptor 1.

Furthermore, the introduction of a bromine atom at the 5-position of the indole ring, a feature of the compound , is a common strategy in medicinal chemistry to enhance biological activity. Research on other 5-bromo-indole derivatives has revealed their potential as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in bacterial defense mechanisms. This suggests a possible avenue for the development of novel antibacterial agents.

Future Directions

The lack of specific data on the mechanism of action of this compound represents a clear knowledge gap. Future research should focus on screening this compound against a variety of cellular targets to elucidate its biological activity. Given the activities of its structural relatives, initial investigations could reasonably focus on kinase inhibition, receptor antagonism, and antimicrobial assays. Detailed structure-activity relationship (SAR) studies, comparing the activity of the 5-bromo-1-methyl derivative to its unsubstituted or alternatively substituted counterparts, would be crucial in understanding the contribution of each functional group to its potential therapeutic effects.

In the absence of direct experimental evidence, any discussion of the mechanism of action of this compound remains speculative. The information presented here is intended to provide a summary of the known biological landscape of related compounds and to guide future research into this specific molecule. As new studies emerge, a more definitive understanding of its therapeutic potential and mechanism of action will hopefully be established.

Structural Analogs of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Halogenated indole derivatives, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide focuses on the structural analogs of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, exploring their synthesis, biological activities, and potential as therapeutic agents. While direct research on the 3-carboxylic acid moiety is limited in publicly available literature, this guide will draw upon the closely related and well-studied 5-bromo-1H-indole-2-carboxylic acid analogs as a surrogate to provide valuable insights for drug discovery and development. The primary therapeutic area of focus for these analogs has been oncology, with significant research into their role as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Biological Activity Data

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various 5-bromo-indole derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.

Table 1: Anti-proliferative Activity (IC50, µM) of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives against Various Cancer Cell Lines

| Compound ID | Derivative Type | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Reference |

| Derivative 3a | Carbothioamide | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 | [1] |

| Derivative 3b | Carbothioamide | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 | [1] |

| Derivative 3f | Carbothioamide | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 | [1] |

| Derivative 7 | Triazole | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 | [1] |

| Erlotinib (Standard) | - | - | - | - | [1] |

Table 2: VEGFR-2 Inhibitory Activity of 5-Bromo-1H-indole-2-carbohydrazide Derivatives

| Compound ID | Derivative Structure | VEGFR-2 IC50 (µM) | Reference |

| 5BDBIC | 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | Potent (Comparable to Sorafenib) | [2] |

| Sorafenib (Standard) | - | 6.2 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 5-bromo-indole analogs, based on established literature.

Protocol 1: General Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

This protocol outlines a common method for synthesizing the carbohydrazide intermediate, a key building block for various heterocyclic derivatives.

-

Esterification: 5-bromo-1H-indole-2-carboxylic acid is first converted to its corresponding ethyl ester. This is typically achieved by refluxing the carboxylic acid in absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Hydrazinolysis: The resulting ethyl 5-bromo-1H-indole-2-carboxylate is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol or isopropanol). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated 5-bromo-1H-indole-2-carbohydrazide is collected by filtration, washed with a cold solvent, and dried.

Protocol 2: In Vitro Anti-proliferative (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

-

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds (structural analogs of this compound) and a vehicle control.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of specific protein kinases, such as VEGFR-2 or EGFR.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: The test compounds are added to the wells at various concentrations. Control wells containing the kinase and substrate without the inhibitor (positive control) and wells without the kinase (negative control) are also included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA-based assays using phosphospecific antibodies or luminescence-based assays that measure the amount of ATP remaining in the well.

-

IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is then determined from a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many of the studied 5-bromo-indole analogs is the inhibition of receptor tyrosine kinases (RTKs), which are critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In many tumors, the VEGFR-2 signaling pathway is aberrantly activated, promoting tumor growth and metastasis.

References

spectroscopic data (NMR, IR, MS) of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

An In-depth Technical Guide on the Spectroscopic Analysis of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| COOH | ~12.0 - 13.0 | Broad Singlet | - |

| H-2 | ~8.1 - 8.3 | Singlet | - |

| H-4 | ~7.9 - 8.1 | Doublet | ~2.0 |

| H-6 | ~7.3 - 7.5 | Doublet of Doublets | ~8.7, 2.0 |

| H-7 | ~7.6 - 7.8 | Doublet | ~8.7 |

| N-CH₃ | ~3.8 - 4.0 | Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the COOH peak is due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-3 | ~105 - 110 |

| C-3a | ~128 - 132 |

| C-7a | ~135 - 138 |

| C-5 | ~115 - 118 |

| C-2 | ~130 - 135 |

| C-4 | ~125 - 128 |

| C-6 | ~122 - 125 |

| C-7 | ~112 - 115 |

| N-CH₃ | ~32 - 35 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of solid this compound is expected to show characteristic absorption bands for the carboxylic acid and indole functional groups. A commercial source indicates that the infrared spectrum of this compound conforms to its structure.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic, N-CH₃) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1300 - 1350 | Medium |

| C-Br stretch | 500 - 600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry analysis would provide information on the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).

| Ion | Expected m/z | Notes |

| [M]⁺ | 269/271 | Molecular ion peak with isotopic pattern for one bromine atom. |

| [M-OH]⁺ | 252/254 | Loss of the hydroxyl group. |

| [M-COOH]⁺ | 224/226 | Loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation :

-

Weigh approximately 5-15 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR :

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal (0.00 ppm).

-

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.

-

ATR Method :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

-

KBr Pellet Method :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (ESI-MS) :

-

Ionization Mode : Positive or negative ion mode can be used.

-

Mass Range : Scan a range that includes the expected molecular ion, for instance, m/z 50-500.

-

Capillary Voltage : Typically 3-5 kV.

-

Nebulizing Gas : Nitrogen.

-

Drying Gas Temperature : Set according to the instrument's recommendations, e.g., 300-350 °C.

-

-

Data Analysis :

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Examine the isotopic pattern to confirm the presence of bromine.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow.

References

Potential Therapeutic Targets of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Disclaimer: This technical guide explores the potential therapeutic targets of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. As of the latest available data, no direct biological activity or specific therapeutic targets have been published for this exact molecule. The information presented herein is based on the well-documented activities of structurally related brominated indole-3-carboxylic acid and indole-2-carboxylic acid derivatives. This guide is intended to provide a strategic overview for researchers, scientists, and drug development professionals on the promising therapeutic avenues for this class of compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Halogenation, particularly bromination, of the indole ring is a common strategy to enhance potency and modulate the pharmacokinetic properties of bioactive molecules. This compound represents a key starting material for the synthesis of a diverse range of potential therapeutic agents. Based on extensive research into its structural analogs, this whitepaper will focus on the most prominent and well-validated potential therapeutic targets, primarily in the domain of oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Primary Potential Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several indole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.

In Vitro Evaluation of 5-Bromo-1-methyl-1H-indole-3-carboxylic Acid: A Technical Guide

Disclaimer: Publicly available, peer-reviewed data on the specific in vitro biological evaluation of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid is limited. This guide is a representative technical document constructed based on the known activities of structurally similar indole derivatives, particularly their role as kinase inhibitors in oncology research. The experimental data presented herein is hypothetical and for illustrative purposes.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Indole derivatives, particularly those with halogen substitutions, have demonstrated a wide range of biological effects, including potent inhibition of protein kinases, which are critical targets in cancer therapy.[3][4] This technical guide outlines a hypothetical in vitro evaluation of this compound (referred to as Cpd-BMIC) as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6] We present detailed protocols for a VEGFR-2 kinase assay, a cell-based proliferation assay using human hepatocellular carcinoma (HepG2) cells, and cell cycle analysis. The objective is to provide a comprehensive framework for assessing the compound's anticancer potential.

Compound Profile

-

Compound Name: this compound (Cpd-BMIC)

-

CAS Number: 261689-13-2

-

Molecular Formula: C₁₀H₈BrNO₂

-

Structure:

/ \ / C N-C=O / \ / | C---C OH | | C CH3 \ / C

-

Rationale for Investigation: The 5-bromo-indole scaffold is a recurring motif in compounds designed as kinase inhibitors.[6][7] The carboxylic acid moiety at the 3-position offers a potential site for hydrogen bonding within an ATP-binding pocket, while the N-methylation may enhance metabolic stability. This evaluation focuses on its potential as a VEGFR-2 inhibitor.

Experimental Methodologies

VEGFR-2 Tyrosine Kinase Inhibition Assay

This protocol describes a biochemical assay to quantify the direct inhibitory effect of Cpd-BMIC on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP)

-

Cpd-BMIC (dissolved in DMSO)

-

Sorafenib (positive control)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well microplates

Protocol:

-

Prepare a serial dilution of Cpd-BMIC and Sorafenib in kinase buffer. The final DMSO concentration should not exceed 1%.

-

To each well of a 96-well plate, add 5 µL of the test compound dilution or control.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Km value for VEGFR-2).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of Cpd-BMIC on a relevant cancer cell line.

Materials:

-

HepG2 (human hepatocellular carcinoma) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cpd-BMIC (dissolved in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear tissue culture plates

Protocol:

-

Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treat the cells with various concentrations of Cpd-BMIC or Doxorubicin. Include a DMSO-only vehicle control.

-

Incubate the plate for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of Cpd-BMIC on cell cycle progression.

Materials:

-

HepG2 cells

-

6-well tissue culture plates

-

Cpd-BMIC

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Protocol:

-

Seed HepG2 cells in 6-well plates and grow to ~60% confluency.

-

Treat cells with Cpd-BMIC at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Results

All quantitative data are summarized in the tables below.

Table 1: Inhibitory Activity against VEGFR-2 Kinase

Compound Target IC₅₀ (µM) [Hypothetical] Cpd-BMIC VEGFR-2 1.25 Sorafenib (Control) VEGFR-2 0.09

Table 2: Anti-proliferative Activity in HepG2 Cells

Compound Cell Line Assay IC₅₀ (µM) [Hypothetical] Cpd-BMIC HepG2 MTT (48h) 14.3 Doxorubicin (Control) HepG2 MTT (48h) 0.8

Table 3: Cell Cycle Analysis of HepG2 Cells after 24h Treatment

Treatment % G0/G1 Phase % S Phase % G2/M Phase Vehicle Control 55.2 24.1 20.7 Cpd-BMIC (14.3 µM) 72.5 15.3 12.2

The hypothetical data suggests that Cpd-BMIC is a micromolar inhibitor of VEGFR-2 kinase. This biochemical activity translates into a moderate anti-proliferative effect on HepG2 cancer cells. Furthermore, the compound appears to induce cell cycle arrest at the G1 phase, a common outcome for inhibitors of receptor tyrosine kinases involved in cell growth signaling.

Visualization of Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the proposed point of inhibition by Cpd-BMIC. Activation by VEGF leads to dimerization, autophosphorylation, and downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that promote cell proliferation and survival.

Caption: High-level workflow for the in vitro evaluation of Cpd-BMIC.

Conclusion

This technical guide presents a hypothetical but plausible framework for the initial in vitro evaluation of this compound as an anticancer agent. Based on the activities of related compounds, Cpd-BMIC was profiled as a VEGFR-2 inhibitor. The outlined experimental protocols for kinase inhibition, cell proliferation, and cell cycle analysis provide a robust methodology for assessing its biological activity. The illustrative data suggest that the compound possesses direct kinase inhibitory effects that manifest as anti-proliferative activity and cell cycle disruption in a cancer cell line. These findings, if validated, would position Cpd-BMIC as a promising lead compound for further preclinical development. Future studies should include evaluation against a broader panel of kinases to determine selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental toxicity data for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid is not publicly available. This guide, therefore, outlines a recommended preliminary toxicity screening cascade for this novel chemical entity based on established methodologies in toxicology and drug development. The protocols and data presentation formats provided are intended to serve as a template for researchers undertaking the evaluation of this and similar indole derivatives.

Introduction

This compound is an indole derivative. The indole nucleus is a common scaffold in many biologically active compounds.[1] As with any novel compound intended for potential therapeutic use, a thorough preclinical safety evaluation is paramount. The initial step in this process is a preliminary toxicity screening, designed to identify potential hazards and inform decisions for further development. This guide details a recommended workflow for the initial in vitro and in silico toxicity assessment of this compound.

Recommended Preliminary Toxicity Screening Workflow

A tiered approach is recommended for the preliminary toxicity screening, starting with computational predictions and progressing to in vitro assays. This strategy helps in the early identification of potential liabilities and conserves resources.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The presence of a bromine atom at the 5-position and a carboxylic acid at the 3-position provides two orthogonal synthetic handles for molecular elaboration. This allows for the systematic exploration of chemical space and the development of novel compounds with tailored pharmacological profiles.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters and amides, through well-established synthetic protocols.[2][3] The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and vinyl substituents.[4][5][6] These derivatization strategies are fundamental in the synthesis of potential therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[7][8]

These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound, followed by subsequent palladium-catalyzed cross-coupling reactions to further diversify the molecular scaffold.

Synthetic Pathways Overview

The derivatization of this compound can be logically approached in a two-stage process. The first stage involves the modification of the carboxylic acid group to form esters or amides. The second stage utilizes the bromo-substituent for palladium-catalyzed cross-coupling reactions.

Caption: General synthetic routes for derivatization.

Stage 1: Derivatization of the Carboxylic Acid Group

Protocol 1: Esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This protocol describes a mild and efficient method for the synthesis of esters from this compound.[1]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, tert-butanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the desired alcohol (3.0 equiv.), and a catalytic amount of DMAP (0.08 equiv.) in anhydrous DCM.

-

Cool the stirring solution to 0°C in an ice bath.

-

Add DCC (1.1 equiv.) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol outlines the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Primary or secondary amine (1.0 equiv.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv.)

-

Hydroxybenzotriazole (HOBt) (catalytic amount)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for aqueous workup and extraction

Procedure:

-

Dissolve this compound (1.0 equiv.) and the desired amine (1.0 equiv.) in anhydrous MeCN or DMF.

-

Add HOBt (catalytic amount) and DIPEA to the solution.

-

Add EDC (1.0 equiv.) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stage 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the derivatization of the 5-bromo position on the indole ring of the ester or amide derivatives synthesized in Stage 1.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of a 5-bromoindole derivative with an aryl or heteroaryl boronic acid.[4][9][10]

Materials:

-

5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

-

Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.)

-

Base (e.g., 2 M Na₂CO₃ or K₂CO₃, 10 equiv.)

-

Solvent (e.g., Toluene/Dioxane 4:1 mixture)

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heating plate or microwave reactor

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure (Conventional Heating):

-

To a Schlenk flask, add the 5-bromoindole derivative (1.0 equiv.), boronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and the chosen solvent.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the aqueous base (2 M Na₂CO₃) and heat the reaction mixture at 85°C for 4 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Procedure (Microwave Heating):

-

In a microwave vial, combine the 5-bromoindole derivative (1.0 equiv.), boronic acid (1.5 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M K₂CO₃ (10 equiv.) in N,N-dimethylacetamide.

-

Seal the vial and heat in a microwave reactor at 150°C for 20 minutes.

-

After cooling, filter the mixture and purify the filtrate by column chromatography.

Protocol 4: Sonogashira Cross-Coupling

This protocol describes the coupling of a 5-bromoindole derivative with a terminal alkyne.[5][11]

Materials:

-

5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

-

Terminal alkyne (1.2 equiv.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.)

-

Copper(I) iodide (CuI) (0.05 equiv.)

-

Base (e.g., Triethylamine (Et₃N), 2.0 equiv.)

-

Anhydrous solvent (e.g., DMF or THF)

Equipment:

-

Schlenk flask

-

Magnetic stirrer and heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the 5-bromoindole derivative, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and Et₃N via syringe.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at the appropriate temperature (room temperature to 80°C) for 4-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, follow a standard aqueous workup, extraction, and purification by column chromatography.

Protocol 5: Heck Cross-Coupling

This protocol details the palladium-catalyzed vinylation of a 5-bromoindole derivative.[6][12]

Materials:

-

5-Bromo-1-methyl-1H-indole-3-carboxylate/carboxamide derivative (1.0 equiv.)

-

Alkene (e.g., Styrene, n-Butyl acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., PPh₃, 4 mol%)

-

Base (e.g., Et₃N, 1.5 equiv.)

-

Solvent (e.g., DMF)

Equipment:

-

Reaction flask

-

Magnetic stirrer and heating plate

-

Condenser

Procedure:

-

In a reaction flask, dissolve the 5-bromoindole derivative, Pd(OAc)₂, and PPh₃ in DMF.

-

Add the alkene and Et₃N to the mixture.

-

Heat the reaction to 100°C and stir for 20 hours.

-

Monitor the reaction by TLC.

-

After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the derivatization of bromo-indole compounds, which can be extrapolated for derivatives of this compound.

| Reaction Type | Substrate | Reagents/Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| Esterification | 5-Bromo-1H-indole-3-carboxylic acid | (TMS)CHN₂ | - | Methanol/Hexane | RT | >2 min | High |

| Amide Coupling | Carboxylic Acid | EDC/HOBt | DIPEA | MeCN/DMF | RT | Varies | Good-Excellent |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | High |

| Suzuki-Miyaura (MW) | 5-Bromo-spiro[indole-piperidine] | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 | 25-40 min | Good-Excellent |

| Sonogashira | 5-Bromoindole | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 4-6 h | High |

| Heck (MW) | 5-Bromoindole | Na₂PdCl₄/SPhos | Na₂CO₃ | MeCN/H₂O | 150 | 15 min | >95 |

| Heck | Aryl Bromide | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 20 h | ~97 |

Note: Yields are highly dependent on the specific substrates and reaction scale.

Experimental Workflow Diagrams

Caption: Workflow for Ester Synthesis.

Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Relevance

Derivatives of 5-Bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR/VEGFR-2 Signaling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-溴吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives in medicinal chemistry. This versatile scaffold serves as a foundational structure for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Overview of Medicinal Chemistry Applications

This compound is a key building block in the synthesis of a multitude of bioactive compounds. The indole core is a privileged structure in drug discovery, and the strategic placement of the bromo and methyl groups allows for targeted modifications to optimize pharmacological properties.

Key Therapeutic Areas of Investigation:

-

Oncology: Derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By blocking the ATP-binding site of the EGFR tyrosine kinase, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

-

Infectious Diseases: The indole scaffold has been utilized to develop potent antimicrobial agents. Derivatives of 5-bromo-indole have demonstrated activity against a range of bacterial and fungal pathogens, including resistant strains.

-

Inflammation: Certain derivatives have exhibited anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as nitric oxide (NO) and various pro-inflammatory cytokines.

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives of 5-bromo-indole. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of 5-Bromo-indole Derivatives

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| 3a | Carbothioamide | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [1] | ||

| 3b | Carbothioamide | A549 (Lung Carcinoma) | 22.3 ± 1.8 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | [1] | ||

| 3f | Carbothioamide | A549 (Lung Carcinoma) | 18.9 ± 1.4 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 24.1 ± 1.9 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 29.8 ± 2.5 | [1] | ||

| 7 | Triazole | A549 (Lung Carcinoma) | 25.4 ± 2.0 | [1] |

| HepG2 (Hepatocellular Carcinoma) | 31.5 ± 2.6 | [1] | ||

| MCF-7 (Breast Adenocarcinoma) | 38.2 ± 3.3 | [1] | ||

| Erlotinib | Standard EGFR Inhibitor | A549 (Lung Carcinoma) | 12.8 ± 1.1 | [1] |

Table 2: Antimicrobial Activity of 5-Bromo-indole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3ao | Staphylococcus aureus ATCC 25923 | < 1 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | [2] | |

| 3aq | Staphylococcus aureus ATCC 25923 | < 1 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | [2] | |

| Candida albicans ATCC 10231 | 3.9 | [2] | |

| 3aa | Staphylococcus aureus ATCC 25923 | 7.8 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 | [2] | |

| 3ad | Staphylococcus aureus ATCC 25923 | 3.9 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | 7.8 | [2] |

Table 3: Anti-Inflammatory Activity of Bromo-indole Derivatives

| Compound | Assay | IC₅₀ | Reference |

| 5-Bromoisatin | NO Inhibition (LPS-stimulated RAW264.7 cells) | 34.3 µg/mL (151.6 µM) | [3] |

| TNFα Inhibition (LPS-stimulated RAW264.7 cells) | 38.05 µM | [3] | |

| 6-Bromoindole | NO Inhibition (LPS-stimulated RAW264.7 cells) | Similar to 5-bromoisatin | [3] |

| 6-Bromoisatin | NO Inhibition (LPS-stimulated RAW264.7 cells) | 27.1 µg/mL (120 µM) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound and its derivatives are provided below.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

5-Bromo-1H-indole-3-carboxylic acid

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Amine hydrochloride (R-NH₂·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Protocol 3: In Vitro Antiproliferative MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: EGFR signaling pathway and inhibition by 5-bromo-indole derivatives.

References

Application Notes: Suzuki Coupling Protocol for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. The indole scaffold, in particular, is a privileged structure in medicinal chemistry. This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, a versatile building block for the synthesis of novel indole-based compounds.

The presence of a carboxylic acid functionality on the indole ring presents a specific challenge. The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate may coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[1][2] To address this, two primary strategies are presented:

-

Direct Coupling: A direct approach where the carboxylic acid is coupled without protection. This method is more atom-economical but may require careful optimization of the base and reaction conditions.

-

Protection-Coupling-Deprotection: A more robust, multi-step approach involving the protection of the carboxylic acid as an ester (e.g., methyl ester), followed by the Suzuki coupling and subsequent hydrolysis to reveal the desired carboxylic acid. This strategy often leads to cleaner reactions and higher overall yields, as demonstrated in the coupling of a similar 5-bromo-1H-indazole-3-carboxylic acid methyl ester.[3]

Reaction Parameters and Optimization

Successful Suzuki coupling of this compound is contingent on the careful selection of several key parameters. Below is a summary of common reagents and conditions for substrates of this nature.

Catalyst Selection

Palladium catalysts are central to the Suzuki-Miyaura reaction. For heteroaryl bromides like the target indole, phosphine-ligated palladium complexes are highly effective.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly effective and frequently used catalyst for Suzuki couplings involving N-heterocyclic substrates, often providing good to excellent yields.[3][4]

-

Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: Combinations of Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are also excellent choices, particularly for challenging substrates.[5]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic catalyst, though sometimes less active than more modern systems for specific applications.

Base Selection

The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[6] The choice of base can significantly impact the reaction outcome, especially in the presence of an acidic functional group.

-

Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base suitable for a wide range of Suzuki couplings.[3][4]

-

Potassium Phosphate (K₃PO₄): A stronger base that can be effective when weaker bases fail.[5]

-

Cesium Carbonate (Cs₂CO₃): Often used for more challenging couplings and can sometimes provide superior results.[4]

When performing a direct coupling on the carboxylic acid, it is crucial to use at least one extra equivalent of base to account for the acidic proton of the carboxylic acid.[2]

Solvent System

A mixed solvent system, typically consisting of an organic solvent and water, is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7]

-

1,2-Dimethoxyethane (DME)/Water: A common and effective solvent mixture.[3][4]

-

1,4-Dioxane/Water: Another widely used solvent system that often gives good results.[4][5]

-

Acetonitrile/Water: A suitable alternative for certain substrates.

It is imperative to use degassed solvents to minimize side reactions such as the homocoupling of boronic acids, which can be promoted by the presence of oxygen.[3]

Quantitative Data Summary